(E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Description

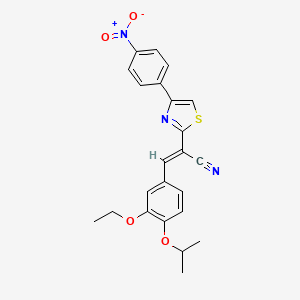

The compound "(E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile" is an acrylonitrile derivative featuring a thiazole core substituted with a 4-nitrophenyl group and a phenyl ring modified with ethoxy and isopropoxy groups.

Properties

IUPAC Name |

(E)-3-(3-ethoxy-4-propan-2-yloxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4S/c1-4-29-22-12-16(5-10-21(22)30-15(2)3)11-18(13-24)23-25-20(14-31-23)17-6-8-19(9-7-17)26(27)28/h5-12,14-15H,4H2,1-3H3/b18-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXUNZCYPRSALE-WOJGMQOQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes various functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including compounds similar to the target compound. For instance, a series of thiazol-4-one derivatives demonstrated significant antibacterial effects against various pathogens. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial properties .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (μg/mL) | MBC (μg/mL) | Active Against |

|---|---|---|---|

| 4a | 0.22 | 0.5 | Staphylococcus aureus |

| 5a | 0.25 | 0.6 | Escherichia coli |

| 7b | 0.23 | 0.55 | Pseudomonas aeruginosa |

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. A study reported that certain thiazole-containing compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Effects

In vitro studies showed that a related thiazole derivative induced apoptosis in MCF-7 breast cancer cells, with an IC50 value of approximately 30 μM. This suggests a promising avenue for further research into the anticancer applications of similar compounds .

Other Biological Activities

Beyond antimicrobial and anticancer effects, thiazole derivatives have been noted for their antioxidant properties. These compounds can scavenge reactive oxygen species (ROS), contributing to neuroprotective effects in models of ischemia/reperfusion injury.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Significant activity against bacteria | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Antioxidant | ROS scavenging activity |

The biological activities of thiazole derivatives are attributed to various mechanisms:

- Inhibition of Enzymatic Pathways : Many thiazole compounds act as inhibitors of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Apoptosis Induction : By activating intrinsic apoptotic pathways, these compounds can lead to programmed cell death in malignant cells.

- Antioxidant Mechanism : The ability to scavenge ROS helps protect cells from oxidative stress, which is crucial in neuroprotective applications.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest several applications in medicinal chemistry:

- Anticancer Activity : Preliminary studies using computer-aided drug design indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The thiazole ring's presence is often linked to enhanced anticancer properties due to its ability to interact with biological targets involved in tumor growth and proliferation.

- Anti-inflammatory Properties : The compound may also serve as a lead for developing anti-inflammatory agents. The presence of the nitrophenyl group could contribute to reducing inflammation through inhibition of inflammatory mediators.

Material Science

In material science, the unique properties of this compound can be leveraged for:

- Polymer Synthesis : The acrylonitrile moiety allows for potential polymerization reactions, leading to materials with specific mechanical and thermal properties. This could be beneficial in creating advanced materials for industrial applications.

Antimicrobial Applications

The thiazole component has been associated with antimicrobial properties. Studies suggest that compounds containing thiazole rings can inhibit bacterial growth and may be developed into new antibiotics.

Case Study 1: Anticancer Activity Evaluation

A study investigated the cytotoxic effects of similar thiazole-containing compounds on human cancer cell lines. Results indicated that modifications to the thiazole structure significantly influenced the compounds' efficacy against cancer cells. The incorporation of nitrophenyl groups was found to enhance cytotoxicity due to increased electron-withdrawing effects.

Case Study 2: Synthesis and Characterization

Research focused on synthesizing derivatives of acrylonitrile compounds demonstrated that varying the substituents on the phenyl rings could lead to significant changes in biological activity. The study highlighted the importance of optimizing synthesis conditions (e.g., temperature, solvent choice) to improve yield and purity of the desired product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The compound belongs to a family of acrylonitrile-thiazole hybrids. Key structural analogs include:

Compound 4 : 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole

- Substituents : Chlorophenyl, fluorophenyl, triazolyl.

- Key Features : Halogenated aryl groups, planar molecular conformation (except one fluorophenyl group).

- Findings: Crystallizes in triclinic $ P\overline{1} $ symmetry with two independent molecules in the asymmetric unit. Isostructural with Compound 5 but differs in halogen (Cl vs. F), leading to minor packing adjustments .

(E)-3-(3,4-Dimethoxyphenyl)-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile

- Substituents : 3,4-Dimethoxyphenyl.

- Key Features : Methoxy groups instead of bulkier alkoxy substituents.

(E)-2-[4-(4-Chlorophenyl)thiazol-2-yl]-3-(thiophen-2-yl)acrylonitrile

Crystallographic and Packing Behavior

- Isostructurality : Compounds 4 and 5 () demonstrate that halogen substitutions (Cl vs. F) preserve overall crystal symmetry ($ P\overline{1} $) but adjust packing via subtle intermolecular interactions (e.g., halogen bonding, van der Waals forces).

- Steric Effects: The ethoxy and isopropoxy groups in the target compound introduce greater steric bulk than methoxy or halogens.

Electronic and Reactivity Profiles

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile, and what challenges arise during its preparation?

- Methodology :

- Condensation Reactions : Utilize aromatic aldehydes with thiazolidinone precursors under basic conditions, as demonstrated in analogous acrylonitrile-thiazole syntheses .

- Electrophilic Substitution : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts from competing nitro-group reactivity .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is critical due to the compound’s polarity and nitro-group-induced π-π stacking .

Q. How can spectroscopic techniques (IR, NMR, MS) be employed to confirm the structure of this compound?

- Methodology :

- IR Spectroscopy : Identify nitrile (C≡N) stretching at ~2220–2240 cm⁻¹ and nitro (NO₂) asymmetric stretching at ~1520 cm⁻¹ .

- ¹H NMR : Assign methine protons (CH) adjacent to the acrylonitrile group (δ ~7.5–8.0 ppm) and isopropoxy/ethoxy methyl groups (δ ~1.2–1.4 ppm) .

- Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₂₃H₂₂N₃O₃S⁺, calculated m/z 420.1328) .

Q. What crystallization strategies are effective for obtaining single-crystal X-ray structures of acrylonitrile derivatives?

- Methodology :

- Use slow evaporation in mixed solvents (e.g., dichloromethane/methanol) to enhance crystal growth.

- Monitor π-π interactions between aromatic rings and nitro groups, which influence packing motifs .

- Compare with structurally similar compounds (e.g., (Z)-3-(3,4-dimethoxyphenyl) derivatives) to predict unit cell parameters .

Advanced Research Questions

Q. How do electronic effects (e.g., nitro, ethoxy, isopropoxy substituents) influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .

- Experimental Validation : Perform Suzuki-Miyaura couplings at the thiazole ring’s 4-position, noting reduced yields due to steric hindrance from isopropoxy groups .

- Contradiction Note : While nitro groups typically deactivate aromatic rings, conjugation with the acrylonitrile moiety may enhance electrophilicity in certain positions .

Q. What strategies resolve discrepancies in biological activity data between in vitro and in silico studies?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), accounting for solvation effects often overlooked in simulations .

- Experimental Follow-Up : Validate computational predictions via enzymatic assays (e.g., IC₅₀ measurements) under varied pH and ionic strength conditions .

- Data Reconciliation : Cross-reference crystallographic data (e.g., bond lengths/angles) with force field parameters used in simulations .

Q. How can substituent modifications (e.g., replacing ethoxy with methoxy groups) optimize the compound’s photophysical properties?

- Methodology :

- UV-Vis Spectroscopy : Compare absorption maxima (λₘₐₓ) in polar vs. nonpolar solvents to assess intramolecular charge transfer (ICT) effects .

- TD-DFT Analysis : Simulate excited-state transitions to identify substituents that redshift emission for potential optoelectronic applications .

- Contradiction Note : Methoxy groups may increase solubility but reduce thermal stability compared to bulkier isopropoxy substituents .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

- Methodology :

- pH Stability Assays : Monitor degradation via HPLC under HCl/NaOH conditions (0.1–1.0 M) at 25–50°C.

- Degradation Pathways : Nitro group reduction or acrylonitrile hydrolysis may dominate in acidic media, while base-induced thiazole ring opening is possible .

- Kinetic Studies : Use Arrhenius plots to determine activation energies for decomposition routes .

Data Contradiction Analysis

Q. Why do solubility measurements vary across studies for structurally similar acrylonitrile derivatives?

- Resolution Strategies :

- Standardized Protocols : Report solubility in multiple solvents (e.g., DMSO, ethanol) using nephelometry for consistency .

- Crystallinity Impact : Amorphous vs. crystalline forms (confirmed via XRD) exhibit differing solubility profiles .

- Contradiction Source : Discrepancies often arise from unaccounted hydration states or impurities in older literature .

Methodological Recommendations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.